molecular formula C13H13N3S B13914867 3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole CAS No. 1349718-33-7

3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole

Cat. No.: B13914867
CAS No.: 1349718-33-7
M. Wt: 243.33 g/mol
InChI Key: IIMAVGPTRCIIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-amine with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like primary amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of thiourea derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its isothiocyanate group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various molecular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole
  • 3-Isopropyl-5-thiocyanato-1-phenyl-1H-pyrazole
  • 3-Isopropyl-5-amino-1-phenyl-1H-pyrazole

Uniqueness

3-Isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

1349718-33-7

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5-isothiocyanato-1-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C13H13N3S/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3

InChI Key

IIMAVGPTRCIIEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N=C=S)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.